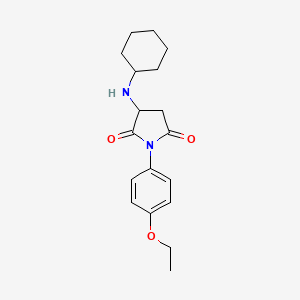![molecular formula C12H9FN2O2S B4894783 N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)
N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide, commonly known as FFA4 agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the thiazolidinone family and has been extensively studied for its pharmacological properties.
作用機序
FFA4 agonist exerts its pharmacological effects by binding to and activating the free fatty acid receptor 4 (FFA4), which is expressed in various tissues, including adipose tissue, liver, and immune cells. Activation of FFA4 leads to the activation of several downstream signaling pathways, including the Gαq/11-PLC-IP3-DAG pathway, the Gαs-cAMP-PKA pathway, and the β-arrestin pathway. These signaling pathways mediate the various pharmacological effects of FFA4 agonist.
Biochemical and Physiological Effects:
FFA4 agonist has been shown to have several biochemical and physiological effects. In animal models, FFA4 agonist has been shown to improve glucose homeostasis by increasing insulin secretion and improving insulin sensitivity. FFA4 agonist has also been shown to reduce body weight and adiposity by increasing energy expenditure and reducing food intake. Additionally, FFA4 agonist has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of FFA4 agonist is its specificity for FFA4, which allows for the selective activation of this receptor without affecting other receptors. This specificity also allows for the identification of the downstream signaling pathways that mediate the pharmacological effects of FFA4 agonist. However, one limitation of FFA4 agonist is its limited solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on FFA4 agonist. One direction is the development of more potent and selective FFA4 agonists that can be used in vivo. Another direction is the investigation of the long-term effects of FFA4 agonist on glucose homeostasis, body weight, and inflammation. Additionally, the role of FFA4 agonist in other diseases, such as cancer and neurodegenerative diseases, should be investigated. Finally, the development of FFA4 antagonists may also be useful for the treatment of certain diseases.
合成法
The synthesis of FFA4 agonist involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide followed by the reaction of the resulting product with acetic anhydride. The final product is obtained by the reaction of the intermediate compound with acetic acid. The overall yield of the synthesis is around 50%.
科学的研究の応用
FFA4 agonist has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and inflammation. Several studies have reported that FFA4 agonist can improve glucose homeostasis, reduce body weight, and alleviate inflammation. Additionally, FFA4 agonist has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15,16,17)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTWANXVVFDKRJ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)

